molecular formula C19H18FN5 B2361412 N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-07-6

N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2361412
CAS No.: 866847-07-6
M. Wt: 335.386
InChI Key: INSWKTMCLPEEGQ-UHFFFAOYSA-N
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Description

. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological activities.

Preparation Methods

The synthesis of N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, starting with the preparation of the triazole ring. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Introduction of the Quinazoline Moiety: The quinazoline moiety is introduced through a series of reactions involving the triazole intermediate.

    Substitution Reactions:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino or fluorophenyl groups can be replaced with other substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme functions and interactions.

    Medicine: Due to its unique structure, it has been investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:

    1,2,4-Triazoloquinazolines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    1,2,3-Triazoles: These compounds have a similar triazole ring but lack the quinazoline moiety.

    Quinazolines: These compounds have the quinazoline core but do not contain the triazole ring.

The uniqueness of this compound lies in its combined triazole and quinazoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5/c1-3-24(4-2)18-15-10-5-6-11-16(15)25-19(21-18)17(22-23-25)13-8-7-9-14(20)12-13/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWKTMCLPEEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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